molecular formula C16H13ClN2S B2948379 5-(4-chlorophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol CAS No. 554436-96-3

5-(4-chlorophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol

Cat. No.: B2948379
CAS No.: 554436-96-3
M. Wt: 300.8
InChI Key: NDLYHOLVZYDUHN-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol is a heterocyclic compound that contains both imidazole and thiol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2-methylbenzylamine to form an intermediate Schiff base, which is then cyclized with thiourea under acidic conditions to yield the desired imidazole-thiol compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

5-(4-chlorophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The thiol group can also form covalent bonds with cysteine residues in proteins, leading to modulation of protein function.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol
  • 5-(4-fluorophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol
  • 5-(4-methylphenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol

Uniqueness

5-(4-chlorophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can also affect the compound’s electronic properties, making it distinct from its bromine, fluorine, or methyl-substituted analogs.

Properties

IUPAC Name

4-(4-chlorophenyl)-3-(2-methylphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2S/c1-11-4-2-3-5-14(11)19-15(10-18-16(19)20)12-6-8-13(17)9-7-12/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLYHOLVZYDUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CNC2=S)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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